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molecular formula C9H10N2O3 B2862897 Methyl 3-(hydrazinecarbonyl)benzoate CAS No. 67704-17-0

Methyl 3-(hydrazinecarbonyl)benzoate

Cat. No. B2862897
M. Wt: 194.19
InChI Key: FXDVFDQQCPJMCJ-UHFFFAOYSA-N
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Patent
US07423036B2

Procedure details

14.6 g (44.5 mmol) methyl 3-[N′-benzyloxycarbonyl-hydrazinocarbonyl)-benzoate are dissolved in 75 mL methanol and hydrogenated in the presence of palladium on charcoal (10%) at ambient temperature and 3 bar hydrogen pressure. The catalyst is filtered off and the filtrate is freed from solvent. White solid.
Name
methyl 3-[N′-benzyloxycarbonyl-hydrazinocarbonyl)-benzoate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][NH:12][C:13]([C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([O:20][CH3:21])=[O:19])=[O:14])=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[NH:12]([C:13]([C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[C:18]([O:20][CH3:21])=[O:19])=[O:14])[NH2:11]

Inputs

Step One
Name
methyl 3-[N′-benzyloxycarbonyl-hydrazinocarbonyl)-benzoate
Quantity
14.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NNC(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
N(N)C(=O)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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